![molecular formula C9H14O4S B2580593 3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2138112-79-3](/img/structure/B2580593.png)
3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid
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Description
3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid is a sulfur-containing bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. It is also known as 3-Methyl-8-thioxo-8-aza-bicyclo[3.2.1]octane-3-carboxylic acid or MTB-3.
Scientific Research Applications
Heterocyclic Compound Synthesis
- The preparation and characterization of bicyclic compounds, including those with heterocyclic structures similar to "3-Methyl-8,8-dioxo-8lambda^6-thiabicyclo[3.2.1]octane-3-carboxylic acid," have been explored for their potential applications in organic synthesis. For instance, studies on the synthesis of bicyclic lactones from renewable sources and their use as chiral building blocks hint at the utility of such compounds in developing peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Amidation Reactions
- Amidation reactions involving carboxylic acids and amines, where compounds similar to the one could serve as intermediates, highlight the role of bicyclic structures in facilitating the synthesis of carboxamides. Such reactions are pivotal in medicinal chemistry for the development of antimalarials and other therapeutic agents (Wang et al., 2017).
Functionalization and Material Behavior
- The functionalization of bicyclic compounds with polar groups and the exploration of their material behavior, such as in the context of solvent-free liquid electrolytes, provide a glimpse into the diverse applications of these molecules in materials science. The amphiphilic character resulting from the co-existence of hydrophobic and carboxyl groups in bicyclic structures indicates their potential in self-assembly and nanomaterial applications (Turcan-Trofin et al., 2019).
properties
IUPAC Name |
3-methyl-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c1-9(8(10)11)4-6-2-3-7(5-9)14(6,12)13/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICQZJKKPGESFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)S2(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid |
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